Home > Products > Screening Compounds P59411 > N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine
N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine - 846568-65-8

N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine

Catalog Number: EVT-1446210
CAS Number: 846568-65-8
Molecular Formula: C9H17NO7S
Molecular Weight: 283.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: Amadori compounds, as a class, have garnered significant research interest due to their implications in:
    • Food Science: Flavor development, browning reactions, and potential antioxidant properties. [, , ]
    • Biological Systems: Markers of oxidative stress and glycation, potential roles in disease pathogenesis (like diabetes). [, , , ]

N-(1-Deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg)

Compound Description: Fru-Arg is an Amadori compound, formed through the Maillard reaction between the amino acid L-arginine and a sugar, typically D-glucose. This compound has been identified as a potent antioxidant, exhibiting comparable activity to ascorbic acid in scavenging hydrogen peroxide. [] It has been identified in aged garlic extract and is suggested to contribute to the health benefits associated with aged garlic consumption. [] Additionally, studies have highlighted Fru-Arg's potential as a copper chelator, displaying significant protective effects against copper-induced DNA damage. []

N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His)

Compound Description: Fru-His is an Amadori compound derived from the reaction between D-fructose and L-histidine. Similar to Fru-Arg, Fru-His has demonstrated significant antioxidant properties. [] It is particularly notable for its potent copper-chelating ability, exceeding that of L-histidine, L-carnosine, and even Fru-Arg. [] Research suggests Fru-His effectively inhibits copper-mediated DNA damage and exhibits potential as a food-related antioxidant. [] Furthermore, Fru-His demonstrates Angiotensin-Converting Enzyme (ACE) inhibitory activity, suggesting potential benefits in managing hypertension. []

N-(1-Deoxy-D-fructos-1-yl)-methionine (MG-ARP)

Compound Description: MG-ARP, an Amadori rearrangement product, is formed from the reaction between methionine and glucose. The thermal degradation of MG-ARP contributes to browning formation in food, influenced by factors like temperature and pH. [] Studies have shown that the presence of additional methionine during MG-ARP degradation can influence the formation of α-dicarbonyl compounds, impacting the overall browning process. []

N-(1-Deoxy-D-fructos-1-yl)glycine (DFG)

Compound Description: DFG, an Amadori compound formed from the reaction between D-glucose and glycine, is a key intermediate in the early stages of the Maillard reaction. [] Its degradation is influenced by factors like pH and the presence of phosphate. [, ] Studies have shown that DFG degradation rates increase with pH, and the addition of phosphate further accelerates this process. [] This degradation leads to the formation of various compounds, including glycine, glucose, mannose, formic acid, and acetic acid, with the specific product ratios varying based on reaction conditions. []

N-(1-deoxy-D-fructos-1-yl) fumonisin B1 (NDF-FB1)

Compound Description: NDF-FB1 is formed through the reaction between the mycotoxin fumonisin B1 (FB1) and D-glucose. This reaction, analogous to the Amadori rearrangement, leads to the formation of a stable conjugate. [] NDF-FB1, similar to other modified fumonisins, has raised concerns regarding its potential toxicity, as it might be hydrolyzed in the gut to release FB1. []

Overview

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is a compound that falls under the category of Amadori rearrangement products, which are formed through the Maillard reaction. This reaction typically occurs between reducing sugars and amino acids, resulting in a variety of complex compounds with significant biological properties. The specific structure of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine suggests potential roles in metal ion chelation and antioxidant activity, making it a subject of interest in both food science and medicinal chemistry.

Source and Classification

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is derived from the Maillard reaction, a complex series of reactions that occur when sugars react with amino acids during heating. This process is significant in food processing and contributes to the flavor, color, and nutritional value of cooked foods. The compound is classified as an Amadori product, which are intermediates in the Maillard reaction that can further undergo transformations to form advanced glycation end products.

Synthesis Analysis

Methods

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be achieved through various methods involving the reaction of L-cysteine with reducing sugars under controlled conditions. Common methods include:

  • Thermal Reaction: Heating L-cysteine with D-fructose at elevated temperatures (around 90 °C) in an aqueous medium.
  • pH Control: Adjusting the pH to optimize reaction conditions, typically around neutral to slightly alkaline pH (7.0 - 9.5).
  • Vacuum Dehydration: Utilizing vacuum dehydration techniques to enhance yields by removing water produced during the reaction, thus driving the equilibrium towards product formation.

Technical Details

The yields of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can vary significantly based on the specific conditions employed. For example, studies have reported yields exceeding 60% when employing optimized thermal and vacuum dehydration methods in combination with appropriate pH adjustments .

Molecular Structure Analysis

Structure

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine consists of a D-fructose moiety linked to an L-cysteine residue. The molecular formula is C₁₂H₁₅N₃O₇S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

Key structural data includes:

  • Molecular Weight: Approximately 319.33 g/mol.
  • Structural Representation: The compound features a fructose unit attached to the amino acid cysteine via a glycosidic bond.
Chemical Reactions Analysis

Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can participate in various chemical reactions typical of Amadori products, including:

  • Metal Chelation: The compound has been shown to effectively chelate metal ions such as copper, iron, and zinc due to the presence of reactive functional groups.
  • Further Glycation: It may undergo further reactions with other amino acids or sugars, leading to more complex structures.

Technical Details

The chelation process involves coordination between the metal ions and electron-donating atoms within the cysteine side chain and the fructose moiety. This property is particularly relevant for its potential applications in food preservation and health-related fields .

Mechanism of Action

Process

The mechanism by which N-(1-Deoxy-D-fructos-1-yl)-L-cysteine exerts its biological effects primarily revolves around its ability to chelate metal ions. This action can help mitigate oxidative stress by preventing metal-induced free radical generation.

Data

Studies indicate that this compound can stabilize metal ions in biological systems, potentially reducing their reactivity and toxicity. For instance, its interaction with copper ions has been documented to enhance stability against oxidative degradation .

Physical and Chemical Properties Analysis

Physical Properties

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is typically a white crystalline solid at room temperature. It is soluble in water due to its polar functional groups.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is relatively stable under neutral pH but may degrade under extreme acidic or alkaline conditions.
  • Reactivity: It readily participates in redox reactions due to the presence of sulfur in cysteine.

Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) for characterization .

Applications

Scientific Uses

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several notable applications:

  • Food Industry: Its role as an antioxidant and metal chelator can enhance food preservation by preventing oxidative damage.
  • Pharmaceutical Research: Investigated for potential therapeutic applications related to oxidative stress and metal toxicity.
  • Biochemical Studies: Used as a model compound for studying Maillard reaction products and their implications in health and nutrition.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is the systematic IUPAC name for this Amadori compound, reflecting its structural derivation from the condensation of D-glucose with L-cysteine, followed by Amadori rearrangement. Its molecular formula is C₉H₁₇NO₇S, distinguishing it from related fructose-amino acids by the presence of sulfur in the cysteine side chain [2] [5]. The compound's CAS registry number is 846568-65-8, a unique identifier for chemical databases and commercial sourcing [2] [5]. Key identifiers are summarized below:

Table 1: Chemical Identifiers of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine

Identifier TypeValue
IUPAC NameN-(1-Deoxy-D-fructos-1-yl)-L-cysteine
Molecular FormulaC₉H₁₇NO₇S
CAS Registry Number846568-65-8
Other NamesFructose-L-cysteine; Amadori cysteine conjugate

Stereochemical Configuration and Isomerism

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine exhibits complex stereochemistry due to:

  • Anomeric Chirality: The open-chain fructose moiety cyclizes into pyranose or furanose forms, creating α/β anomers. ¹³C NMR studies confirm the β-pyranose form predominates (>60%) in aqueous equilibrium, similar to other fructose-amino acids [3] [4].
  • Amino Acid Stereocenter: The L-configuration at cysteine's α-carbon is preserved during synthesis [6].
  • Rotational Isomerism: Slow rotation around the C-1 (fructose)–N bond occurs due to a putative intramolecular hydrogen bond between the carboxyl group of cysteine and the fructosamine nitrogen. This creates distinct E/Z isomers observable via ¹H NMR at low temperatures [4] [8].

The thiol group of cysteine does not directly participate in isomerism but influences conformational stability through steric and electronic effects [7].

Physicochemical Properties

Solubility

The compound is highly water-soluble (>100 mg/mL) due to its polyhydroxy sugar moiety and ionizable carboxyl/thiol groups. It remains insoluble in nonpolar organic solvents (e.g., chloroform, hexane) [5].

Stability

  • pH Sensitivity: Decomposition accelerates under acidic (pH < 4) or alkaline (pH > 8) conditions.
  • Thermal Degradation: At temperatures >80°C, it undergoes Maillard browning, forming advanced glycation end-products (AGEs) [8].
  • Oxidation: The thiol group is prone to oxidation, forming disulfide-bridged dimers unless protected inertly [7].

Reactivity

  • Thiol Reactivity: The cysteine thiol (–SH) participates in nucleophilic substitutions, metal chelation (e.g., Pb²⁺, Cd²⁺), and disulfide exchange reactions. Its pKa is lowered to ~8.5 (vs. ~10.5 in free cysteine) due to electron-withdrawing effects from the fructosyl group, enhancing thiolate nucleophilicity [6] [7].
  • Glycation Chemistry: The open-chain form can react with amines via Schiff base intermediates, propagating glycation cascades [8].
  • Nitrosation: Under acidic nitrite conditions (e.g., gastric milieu), it forms N-nitroso derivatives (N-NO-fructose amino acids), which are stable but potentially mutagenic [8].

Comparative Analysis with Related Amadori Compounds

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine shares core features with other Amadori compounds but exhibits distinct properties due to its thiol functionality:

Table 2: Comparative Properties of Key Amadori Compounds

PropertyN-(1-Deoxy-D-fructos-1-yl)-L-cysteineN-(1-Deoxy-D-fructos-1-yl)-glycineN-(1-Deoxy-D-fructos-1-yl)-methionine
Molecular FormulaC₉H₁₇NO₇SC₈H₁₅NO₇C₁₁H₂₁NO₇S
Predominant Tautomerβ-pyranose (>60%)β-pyranose (~70%)β-pyranose (~65%)
Acid/Base BehaviorCarboxyl pKa ↓ by ~0.2; Amino pKa ↓ by ~1.5Similar pKa shiftsSimilar pKa shifts
Unique ReactivityThiol-mediated chelation, oxidationNoneThioether sulfoxidation
Thermal LabilityHigh (thiol catalyzes degradation)ModerateModerate

Key Differences:

  • Metal Chelation: Unlike glycine or alanine conjugates, the cysteine derivative effectively chelates heavy metals (Pb²⁺, Cd²⁺) via its thiolate, forming stable 5-membered rings [6].
  • Redox Activity: The thiol group enables participation in glutaredoxin-like redox cycles, absent in serine or aspartate analogs [7].
  • Nitrosation Products: Forms stable N-nitroso derivatives, while histidine or tryptophan conjugates decompose rapidly under nitrosation [8].

Structurally, all Amadori compounds exhibit conformational instability and tautomeric diversity. However, the electron-withdrawing fructosyl group more significantly perturbs cysteine's thiol pKa compared to carboxyl pKa shifts in neutral amino acid conjugates [4] [7].

Properties

CAS Number

846568-65-8

Product Name

N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine

IUPAC Name

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

Molecular Formula

C9H17NO7S

Molecular Weight

283.295

InChI

InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1

InChI Key

DORRTRFFDBKICV-MLQRGLMKSA-N

SMILES

C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O

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